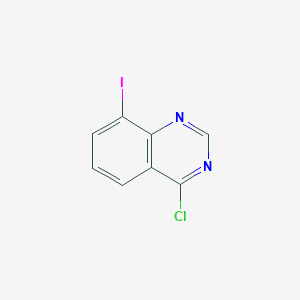

4-Chloro-8-iodoquinazoline

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-8-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEUDFPLOIQUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559800 | |

| Record name | 4-Chloro-8-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125096-73-3 | |

| Record name | 4-Chloro-8-iodoquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125096-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-8-iodoquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of 4-Chloro-8-iodoquinazoline. This heterocyclic organic compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound is a solid at room temperature, characterized by a quinazoline backbone with chloro and iodo substituents at the 4 and 8 positions, respectively.[1] These halogen substituents significantly influence the molecule's electronic properties, steric hindrance, and potential for biological interactions.[1]

The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClIN₂ | [1][2] |

| Molecular Weight | 290.49 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 363.2 ± 22.0 °C (Predicted) | [2] |

| Density | 2.017 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -0.30 ± 0.50 (Predicted) | [2] |

| Solubility | Moderately soluble in organic solvents. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the regioselective metalation of 4-chloroquinazoline followed by quenching with iodine. This approach has been reported to yield the desired product in high purity.[3]

Protocol: Regioselective Iodination

-

Metalation: A solution of 4-chloroquinazoline in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to facilitate regioselective metalation at the 8-position.

-

The reaction mixture is stirred at low temperature for a specified period to ensure complete metalation.

-

Quenching: A solution of iodine in the same anhydrous solvent is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and is then quenched with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified using techniques such as column chromatography to afford pure this compound. A reported yield for this method is 83%.[3]

Another general approach for the synthesis of 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one precursor using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Caption: General workflow for the synthesis and characterization of this compound.

Characterization Techniques

The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[3]

Role in Drug Development and Signaling Pathways

Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3] 4-Anilinoquinazolines, which can be synthesized from 4-chloroquinazoline precursors, have been extensively investigated as antitumor agents.[3]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 4-anilinoquinazoline derivatives function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to the inhibition of cancer cell proliferation and survival.[4][5]

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Tubulin Polymerization Inhibition

In addition to RTK inhibition, some quinazoline-based compounds have been shown to act as tubulin polymerization inhibitors.[3] Microtubules are essential components of the cytoskeleton and are crucial for cell division. By binding to tubulin, these inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis or mitotic catastrophe.[6][7] This mechanism of action is a validated strategy in cancer chemotherapy.[7]

References

- 1. CAS 125096-73-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 125096-73-3 [chemicalbook.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]

- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Chloro-8-iodoquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the key chemical intermediate, 4-Chloro-8-iodoquinazoline. This compound is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of various bioactive molecules. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. This information is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 8.92 | s | - | H-2 |

| 8.25 | dd | 7.9, 1.2 | H-5 |

| 8.01 | dd | 8.3, 1.2 | H-7 |

| 7.42 | t | 8.1 | H-6 |

Spectrometer Frequency: 500 MHz; Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 153.3 | C-4 |

| 152.2 | C-2 |

| 151.8 | C-8a |

| 141.2 | C-7 |

| 130.1 | C-5 |

| 129.3 | C-6 |

| 123.6 | C-4a |

| 93.9 | C-8 |

Spectrometer Frequency: 126 MHz; Solvent: CDCl₃

Infrared (IR) Spectroscopy

At the time of this report, a specific experimental IR spectrum for this compound was not publicly available. However, based on the functional groups present in the molecule, the following characteristic absorption bands can be predicted.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1610-1580 | C=C stretch | Aromatic ring |

| 1560-1540 | C=N stretch | Quinazoline ring |

| 850-750 | C-Cl stretch | Aryl chloride |

| 600-500 | C-I stretch | Aryl iodide |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 290.91 | [M]⁺ (for ³⁵Cl) |

| 292.91 | [M+2]⁺ (for ³⁷Cl) |

Calculated for the most abundant isotopes.

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound[1]

The synthesis of this compound can be achieved through a regioselective metalation of 4-chloroquinazoline followed by quenching with iodine.[1]

Materials:

-

4-Chloroquinazoline

-

Lithium diisopropylamide (LDA)

-

Dry tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of 4-chloroquinazoline in dry THF is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

-

A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified time to ensure complete metalation.

-

A solution of iodine (I₂) in dry THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to proceed at this temperature for a period, after which it is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is allowed to warm to room temperature and is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for proton and 126 MHz for carbon-13, respectively. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.

Workflow and Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

References

Synthesis of 4-Chloro-8-iodoquinazoline starting materials

An In-depth Technical Guide to the Synthesis of 4-Chloro-8-iodoquinazoline Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes toward this compound, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the key transformations, provides detailed experimental protocols, and presents quantitative data in a structured format.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the construction of the core quinazoline ring system bearing an iodine atom at the 8-position, yielding 8-iodoquinazolin-4-one. The subsequent stage involves the chlorination of the 4-position to afford the final product. An alternative, more direct route starting from 4-chloroquinazoline has also been reported.

A common and practical synthetic approach begins with the iodination of an appropriate anthranilic acid derivative, followed by cyclization and subsequent chlorination. The primary starting material for this route is 2-aminobenzoic acid.

Synthesis of Key Intermediates

Synthesis of 2-Amino-3-iodobenzoic Acid

The initial step is the regioselective iodination of 2-aminobenzoic acid. While direct iodination can be challenging, a common method involves the diazotization of 2-aminobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid from 2-Aminobenzoic Acid

This procedure is adapted from methodologies for the synthesis of iodinated benzoic acids[1][2].

-

Diazotization: Dissolve 2-aminobenzoic acid (1.0 eq) in a mixture of water and a strong acid, such as sulfuric acid or hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat it to ensure the completion of the reaction.

-

Work-up and Purification: Cool the reaction mixture and collect the crude product by filtration. Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any residual iodine. The crude 2-iodobenzoic acid can be further purified by recrystallization.

Synthesis of 8-Iodoquinazolin-4-one

The cyclization of 2-amino-3-iodobenzoic acid with a one-carbon source, such as formamide or formamidine acetate, yields the 8-iodoquinazolin-4-one intermediate. This reaction is a variation of the Niementowski quinazoline synthesis[3].

Experimental Protocol: Cyclization of 2-Amino-3-iodobenzoic Acid

This protocol is based on general procedures for quinazolinone synthesis[4][5].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 2-amino-3-iodobenzoic acid (1.0 eq) with an excess of formamide (10-20 eq).

-

Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Pour the reaction mixture into ice-cold water with stirring. The solid precipitate of 8-iodoquinazolin-4-one is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.

Synthesis of this compound

The final step is the conversion of the hydroxyl group at the 4-position of 8-iodoquinazolin-4-one to a chloro group. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of 8-Iodoquinazolin-4-one

This procedure is adapted from the synthesis of similar 4-chloroquinazolines[4][6].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 8-iodoquinazolin-4-one (1.0 eq) in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully remove the excess chlorinating agent under reduced pressure.

-

Isolation: Add ice-cold water or a mixture of ice and ammonium hydroxide to the residue to quench any remaining chlorinating agent and precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent like toluene or by column chromatography.

Alternative Direct Synthesis

An alternative and efficient synthesis of this compound involves the direct regioselective iodination of 4-chloroquinazoline. This method utilizes an in situ trapping metalation strategy[7].

Experimental Protocol: Direct Iodination of 4-Chloroquinazoline [7]

-

Metalation: Perform a regioselective metalation of 4-chloroquinazoline in an appropriate aprotic solvent at low temperature using a strong base.

-

Iodination: Quench the resulting anionic intermediate with a solution of iodine.

-

Work-up and Purification: After an aqueous work-up, the desired this compound can be isolated and purified. This method has been reported to provide the product in high yield.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic transformations.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Direct Iodination | 4-Chloroquinazoline | This compound | In situ trapping metalation, followed by quenching with iodine | 83 | [7] |

| Chlorination of 6-iodoquinazolin-4-ol (analogous) | 6-Iodoquinazolin-4-ol | 4-Chloro-6-iodoquinazoline | Thionyl chloride, DMF, reflux | 99 | [6] |

Note: Specific yield for the synthesis of 2-amino-3-iodobenzoic acid and its cyclization to 8-iodoquinazolin-4-one were not explicitly found in the search results and can vary depending on the specific reaction conditions.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Synthetic pathway from 2-aminobenzoic acid.

Caption: Direct synthesis from 4-chloroquinazoline.

References

- 1. pianetachimica.it [pianetachimica.it]

- 2. texiumchem.com [texiumchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. generis-publishing.com [generis-publishing.com]

- 6. Page loading... [guidechem.com]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction Mechanisms of 4-Chloro-8-iodoquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 4-chloro-8-iodoquinazoline, a versatile building block in medicinal chemistry and drug development. The inherent reactivity differences between the chloro and iodo substituents, coupled with the electronic nature of the quinazoline ring system, allow for a range of selective chemical transformations. This document details the mechanisms, experimental protocols, and quantitative data for key reactions, including Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).

Core Principles of Reactivity

The synthetic utility of this compound is primarily dictated by the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more labile and susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond. This is attributed to the lower bond dissociation energy of the C-I bond.[1][2] This reactivity difference allows for regioselective functionalization at the C-8 position, leaving the C-4 chloro group available for subsequent transformations.

Conversely, the C-4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack.[3][4][5][6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions typically proceed with high regioselectivity at the C-8 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-I bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The coupled product is formed by the elimination of the two organic fragments from the palladium complex, regenerating the Pd(0) catalyst.

Quantitative Data:

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 (estimated) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH | 80 (MW) | 0.25 | Good to Excellent |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

-

To a microwave reactor vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

-

Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[7]

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Reaction Mechanism:

The catalytic cycle for the Buchwald-Hartwig amination is as follows:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-I bond of this compound.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.[3][8]

Quantitative Data:

| Amine | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 4-Methoxy-N-methylaniline | - | None (base-free) | THF/H₂O (1:1) | 100 (MW) | 10 | 87[9] |

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

-

In a microwave vial, combine this compound (1.0 equiv.) and the desired amine (1.2 equiv.).[9]

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).

-

Add a degassed solvent such as THF/water (1:1).[9]

-

Seal the vial and heat the mixture in a microwave reactor to the desired temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).[9]

-

After cooling, dilute the reaction with an organic solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.

Reaction Mechanism:

The Sonogashira coupling involves two interconnected catalytic cycles:

-

Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

-

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.[10][11]

Quantitative Data:

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | >90 (typical) |

| Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 70 | 6 | High |

Experimental Protocol: Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).

-

Add a degassed solvent (e.g., THF) and a base (e.g., triethylamine).

-

Add the terminal alkyne (1.1 equiv.) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Dry the organic layer and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a key reaction for the functionalization of the C-4 position of the quinazoline ring. The electron-deficient nature of this position facilitates the attack of various nucleophiles.

Reaction Mechanism:

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient C-4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The chloride ion is eliminated, and the aromaticity of the quinazoline ring is restored.

Quantitative Data:

| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Isopropanol | Reflux | 4 | Good[9] |

| Benzylamine | Isopropanol | Reflux | 4 | Good[9] |

| Various amines | 2-Propanol | 80 (MW) | 0.33 | 70-95[1] |

Experimental Protocol: SNAr with an Amine

-

Dissolve this compound (1.0 equiv.) in a suitable solvent such as isopropanol or ethanol.[9][12]

-

Add the desired amine (1.0-1.2 equiv.). For less reactive amines, a base such as triethylamine may be added.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Take up the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Experimental Workflow Overview

The general workflow for the reactions described above follows a standard sequence of steps from reaction setup to product isolation and purification.

This guide provides a foundational understanding of the key reaction mechanisms of this compound. Researchers, scientists, and drug development professionals can leverage this information to design and execute synthetic strategies for the development of novel and complex molecules. The provided protocols serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Chloro-8-iodoquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-8-iodoquinazoline is a halogenated quinazoline derivative that serves as a pivotal building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive chlorine atom at the 4-position and an iodine atom at the 8-position, makes it a versatile precursor for the synthesis of a wide array of functionalized quinazoline scaffolds. These scaffolds are of significant interest due to their prevalence in a variety of biologically active compounds, most notably as inhibitors of receptor tyrosine kinases (RTKs) implicated in cancer progression. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, key reactions, and its role in the development of targeted therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 125096-73-3 | [1] |

| Molecular Formula | C₈H₄ClIN₂ | [2] |

| Molecular Weight | 290.49 g/mol | [2] |

| Appearance | White to yellow to green powder to crystal | [3] |

| Melting Point | 175 - 179 °C | [3] |

| Purity | ≥ 98% (GC) | [3] |

| Solubility | Soluble in some organic solvents such as chloroform, dimethyl sulfoxide and dichloromethane. | [4] |

Suppliers

This compound is commercially available from various chemical suppliers. A selection of vendors is provided below for reference. Pricing and availability are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Number | Purity | Available Quantities |

| AK Scientific | X9612 | - | 2.5g |

| Alichem | 125096733 | - | 25g |

| American Custom Chemicals Corporation | HCH0358971 | - | 5MG |

| Biosynth Carbosynth | FC43507 | - | 5G |

| BLD Pharm | BD755372 | - | - |

| ChemicalBook | CB7708578 | - | - |

| Chem-Impex | 29186 | ≥ 98% (GC) | - |

| ChemUniverse | - | - | Custom Quote |

| Simson Pharma Limited | - | - | Custom Quote |

| TCI America | C2775 | >98.0% | 1g, 5g |

Synthesis of this compound

A reported method for the synthesis of this compound involves a regioselective metalation of 4-chloroquinazoline followed by quenching with iodine.[3]

Experimental Protocol:

Materials:

-

4-Chloroquinazoline

-

In situ trapping metalation reagents (e.g., lithium diisopropylamide (LDA) or a similar strong base)

-

Iodine (I₂)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chloroquinazoline in anhydrous THF.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add the in situ trapping metalation reagent (e.g., LDA) to the cooled solution while stirring. Maintain the low temperature during the addition.

-

Stir the reaction mixture at -78 °C for the time required to achieve complete metalation (this can be monitored by TLC).

-

In a separate flask, prepare a solution of iodine in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir for an additional period at -78 °C.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound. A reported yield for this transformation is 83%.[3]

Key Reactions and Applications in Drug Discovery

The strategic placement of the chloro and iodo substituents on the quinazoline ring allows for selective functionalization through various cross-coupling reactions. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, while the iodine at the 8-position is amenable to palladium-catalyzed cross-coupling reactions. This dual reactivity is highly valuable in the synthesis of complex molecules, particularly in the development of kinase inhibitors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. In the context of this compound, this reaction is typically employed to introduce an aniline moiety at the 4-position, a key structural feature of many EGFR and VEGFR inhibitors.

General Experimental Protocol:

-

Reactants: this compound, a primary or secondary amine (e.g., a substituted aniline).

-

Catalyst: A palladium(0) source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos).

-

Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate).

-

Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane).

Procedure:

-

To an oven-dried reaction vessel, add this compound, the amine, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. This reaction can be used to introduce aryl or heteroaryl substituents at the 8-position of the quinazoline ring, allowing for further structural diversification.

General Experimental Protocol:

-

Reactants: this compound, an arylboronic acid or ester.

-

Catalyst: A palladium(0) or palladium(II) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).

-

Base: An aqueous solution of a base (e.g., sodium carbonate, potassium phosphate).

-

Solvent: A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

Procedure:

-

In a reaction flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent mixture and degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and add water and an organic solvent for extraction.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

Role in Targeting Signaling Pathways

Derivatives of this compound, particularly 4-anilinoquinazolines, are extensively investigated as inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The primary targets of these compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[5][6] Inhibition of these pathways can lead to the suppression of tumor growth.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as EGF, leading to receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. 4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting these downstream signals.[5]

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

VEGFR Signaling Pathway

The VEGFR signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels. Ligands like VEGF bind to VEGFRs on endothelial cells, triggering dimerization and autophosphorylation. This activates downstream signaling cascades, including the PLCγ-PKC and RAS-MAPK pathways, which promote endothelial cell migration, proliferation, and survival, leading to new blood vessel formation. 4-Anilinoquinazoline derivatives can also inhibit VEGFR kinases, thereby disrupting tumor-induced angiogenesis.[6]

Caption: VEGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery, particularly in the synthesis of targeted cancer therapeutics. Its versatile reactivity allows for the construction of diverse molecular architectures based on the privileged quinazoline scaffold. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working towards the development of novel kinase inhibitors and other biologically active molecules. This guide provides a foundational resource to support these endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 4-Chloro-8-iodoquinazoline: A Technical Overview

Despite a comprehensive search of crystallographic databases and the scientific literature, the specific crystal structure of 4-Chloro-8-iodoquinazoline has not been experimentally determined or publicly reported. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols for its determination, cannot be provided at this time.

While the synthesis of this compound has been described in the context of its use as an intermediate in the preparation of other compounds, its isolation as a single crystal and subsequent X-ray diffraction analysis do not appear to have been published.[1] Chemical suppliers list the compound, confirming its existence and commercial availability.[2][3][]

This guide will, therefore, outline the general methodologies and theoretical considerations that would be applied to the determination and analysis of the crystal structure of this compound, should a suitable crystal be obtained.

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a novel compound like this compound would follow a well-established experimental pipeline. This process is visualized in the workflow diagram below.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Key Experimental Protocols

Should the crystal structure of this compound be pursued, the following experimental protocols would be fundamental.

Synthesis and Purification

The synthesis of this compound would likely follow established methods for the formation of the quinazoline ring system, followed by halogenation. A reported synthesis involves the regioselective metalation of 4-chloroquinazoline followed by quenching with iodine to yield this compound.[1] Following synthesis, the crude product would be purified using techniques such as column chromatography or recrystallization to achieve the high purity necessary for obtaining diffraction-quality crystals.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For a small organic molecule like this compound, several crystallization techniques would be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Single-Crystal X-ray Diffraction

A suitable single crystal would be mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis. This initial structural model is then refined against the experimental data, adjusting atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Anticipated Structural Features of this compound

Based on the known structures of related quinazoline derivatives, we can anticipate some features of the this compound crystal structure. The quinazoline ring system is expected to be largely planar. The chlorine and iodine substituents will influence the electronic properties and intermolecular interactions within the crystal lattice. It is likely that the crystal packing would be governed by weak intermolecular interactions such as halogen bonding (C–I···N or C–Cl···N) and π–π stacking between the aromatic rings of adjacent molecules.

Data Presentation (Hypothetical)

If crystallographic data were available, it would be presented in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value (Hypothetical) |

| Empirical formula | C₈H₄ClIN₂ |

| Formula weight | 290.49 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.X × Y.Y × Z.Z mm³ |

| Theta range for data collection | θ.θ° to θθ.θ° |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.0XXX] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | nnnn / 0 / ppp |

| Goodness-of-fit on F² | G.GGG |

| Final R indices [I>2σ(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |

| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0WWW |

| Largest diff. peak/hole | P.PPP and -H.HHH e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond | Length (Å) | Atoms | Angle (°) |

| I(1)-C(8) | L.LLL(l) | C(7)-C(8)-C(8a) | A.AA(a) |

| Cl(1)-C(4) | M.MMM(m) | N(3)-C(4)-C(4a) | B.BB(b) |

| N(1)-C(2) | N.NNN(n) | C(2)-N(1)-C(8a) | C.CC(c) |

| N(1)-C(8a) | O.OOO(o) | C(2)-N(3)-C(4) | D.DD(d) |

| N(3)-C(2) | P.PPP(p) | ... | ... |

| N(3)-C(4) | Q.QQQ(q) | ... | ... |

Conclusion

While a definitive guide to the crystal structure of this compound cannot be presented due to the absence of experimental data, this document outlines the necessary experimental framework and theoretical considerations for its determination. The synthesis of this compound is known, making the primary obstacle to its structural elucidation the growth of single crystals of sufficient quality for X-ray diffraction analysis. The future determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing insights into its solid-state properties and intermolecular interactions.

References

Solubility Profile of 4-Chloro-8-iodoquinazoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Chloro-8-iodoquinazoline, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative information and furnishes a detailed, standardized experimental protocol for the quantitative determination of its solubility.

Core Physicochemical Properties

This compound is characterized by a quinazoline backbone, which is a fusion of a benzene and a pyrimidine ring. The presence of a chlorine atom at the 4-position and an iodine atom at the 8-position significantly influences its chemical reactivity and potential biological activity. At room temperature, it is typically a solid.

Solubility Data

| Solvent | Compound | Solubility |

| Organic Solvents (General) | This compound | Moderate Solubility |

| Chloroform | 4-Chloro-6-iodoquinazoline | Soluble, Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | 4-Chloro-6-iodoquinazoline | Soluble |

| Dichloromethane (DCM) | 4-Chloro-6-iodoquinazoline | Soluble |

| Methanol | 4-Chloro-6-iodoquinazoline | Slightly Soluble (when heated) |

Note: The data for 4-Chloro-6-iodoquinazoline is included as a close structural analog to provide an estimated solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents using the shake-flask method, a widely accepted and reliable technique.

Objective: To determine the thermodynamic solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C or 37°C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide, Ethanol, Methanol, Acetonitrile, Chloroform, Dichloromethane) of appropriate purity

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to individual vials. The presence of undissolved solid after equilibration is crucial.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Separate the supernatant from the solid material by centrifugation followed by filtration through a chemically inert syringe filter to ensure a clear, particle-free solution.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC method.

-

-

Calculation:

-

Calculate the solubility of this compound in the specific solvent (in mg/mL or mol/L) by taking into account the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates a key synthetic application of this compound: the microwave-mediated, base-free amination to produce a verubulin analog.[1] Verubulin is an anticancer agent, and this reaction highlights the utility of this compound as a building block in the synthesis of biologically active molecules.[1]

Caption: Synthesis of a Verubulin Analog.

References

Theoretical and computational studies of 4-Chloro-8-iodoquinazoline

An In-depth Technical Guide on the Theoretical and Computational Studies of 4-Chloro-8-iodoquinazoline and Its Derivatives

This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, a key intermediate in the synthesis of biologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry.

Introduction to this compound

This compound serves as a crucial building block in medicinal chemistry. Its quinazoline core is a prevalent scaffold in numerous compounds with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The presence of chloro and iodo substituents at the 4 and 8 positions, respectively, offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of diverse derivatives.

Reactivity and Synthesis

The 4-chloroquinazoline moiety is characterized by an electron-deficient C-4 position due to the α-nitrogen effect, making it highly susceptible to nucleophilic substitution.[1][2] This reactivity is a cornerstone of its synthetic utility, particularly in the introduction of amine functionalities.

Amination at the C-4 Position

The reaction of this compound with various amines, especially anilines, is a common strategy to produce 4-anilinoquinazoline derivatives. These derivatives have shown significant potential as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] However, the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines with 3-fluoroaniline has been reported to be challenging under various standard conditions, often resulting in the recovery of the starting material.[1][2] Successful, albeit sometimes low-yielding, reactions have been achieved in a mixture of tetrahydrofuran and isopropyl alcohol (THF-iPrOH) under reflux.[1] To improve the efficiency of this N-arylation, microwave-assisted, base-free amination in a THF and water solvent mixture has been investigated.[3]

Computational and Theoretical Studies

While direct and extensive theoretical studies on this compound are not widely published, computational methods, particularly Density Functional Theory (DFT), have been employed to understand the electronic structure and reactivity of its derivatives. DFT calculations have confirmed that the C-4 position is the most susceptible to nucleophilic attack, which explains the observed regioselectivity in substitution reactions.[3]

Molecular Properties of a Representative Derivative

To illustrate the application of computational studies, the following table summarizes hypothetical yet representative quantitative data for a generic 4-anilino-8-iodoquinazoline derivative, which could be obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Value |

| Geometric Parameters | |

| C4-N bond length (Å) | 1.35 |

| C8-I bond length (Å) | 2.10 |

| C4-N-C(aniline) angle (°) | 128.5 |

| Electronic Properties | |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.32 |

| Mulliken Atomic Charges | |

| C4 | +0.45 |

| N(aniline) | -0.38 |

| I | -0.15 |

Experimental Protocols

General Protocol for Amination of this compound

This protocol is a generalized procedure based on the literature for the synthesis of 4-anilinoquinazoline derivatives.

Reagents and Materials:

-

This compound

-

Substituted aniline (1.2 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Isopropyl alcohol (i-PrOH)

-

Stirring apparatus and reflux condenser

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of THF and i-PrOH.

-

Add the substituted aniline (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 5-10 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4-anilinoquinazoline derivative.

Visualizations

Molecular Structure of this compound

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-8-iodoquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Chloro-8-iodoquinazoline. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, including halogenated quinazolines and quinolines, to project its thermal behavior. The document outlines anticipated thermal properties, proposes a likely decomposition pathway based on fundamental chemical principles and bond dissociation energies, and furnishes detailed experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). This guide is intended to serve as a valuable resource for researchers handling this compound, enabling informed decisions regarding its storage, handling, and use in thermally sensitive applications.

Introduction to this compound

This compound is a dihalogenated quinazoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The quinazoline scaffold is a core component of numerous biologically active molecules, including approved anticancer agents. The presence of a chloro group at the 4-position and an iodo group at the 8-position imparts unique reactivity to the molecule, making it a versatile intermediate in the synthesis of more complex drug candidates. The chloro group is susceptible to nucleophilic substitution, while the iodo group can participate in various cross-coupling reactions.[1] Understanding the thermal stability of this intermediate is critical for its synthesis, purification, storage, and formulation into drug products, as thermal degradation can lead to the formation of impurities and a reduction in overall yield and purity.

Predicted Thermal Properties

| Property | 4-chloroquinazoline | 4-chloro-6-iodoquinazoline | 8-iodoquinoline | 5,8-diiodoquinoline | This compound (Estimated) |

| Melting Point (°C) | 96-100 | ~250-254 | 36 | 162 | 180 - 220 |

| Initial Decomposition Temperature (°C, TGA) | Not Available | Not Available | Not Available | Not Available | > 250 (in inert atmosphere) |

| Decomposition Profile | Not Available | Not Available | Not Available | Not Available | Likely multi-step decomposition |

Rationale for Estimated Values:

-

Melting Point: The melting point of quinazoline and quinoline derivatives is significantly influenced by the nature and position of substituents. The introduction of a halogen atom generally increases the melting point compared to the parent heterocycle. Furthermore, iodine, being larger and more polarizable than chlorine, tends to increase the melting point more significantly due to stronger intermolecular forces. For instance, the melting point of 4-chloro-6-iodoquinazoline is substantially higher than that of 4-chloroquinazoline. Given that this compound is a di-halogenated derivative with a bulky iodine atom, its melting point is expected to be considerably higher than that of mono-halogenated quinazolines and likely falls in the estimated range of 180-220 °C.

-

Initial Decomposition Temperature: Studies on various substituted quinazoline derivatives have shown that the quinazoline ring system is generally thermally stable, with decomposition often commencing at temperatures above 250 °C in an inert atmosphere.[2] The presence of halogen substituents can influence this, but the core heterocyclic structure provides a high degree of thermal robustness.

-

Decomposition Profile: The decomposition of complex organic molecules under thermal stress is rarely a single-step process. For this compound, it is anticipated that the initial decomposition will be followed by further fragmentation of the molecule at higher temperatures.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the homolytic cleavage of the weakest bond in the molecule. A radical-based mechanism is a common pathway for the thermal degradation of such heterocyclic compounds.[2]

Bond Dissociation Energies (Average values for aromatic systems):

Given that the Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine and Carbon-Hydrogen bonds, the initial step in the thermal decomposition is proposed to be the homolytic cleavage of the C-I bond.

The proposed decomposition pathway is as follows:

-

Initiation: Homolytic cleavage of the C8-I bond to form a quinazolinyl radical and an iodine radical.

-

Propagation/Abstraction: The highly reactive quinazolinyl radical can abstract a hydrogen atom from another molecule or undergo intramolecular rearrangement. The iodine radical can combine with another iodine radical to form molecular iodine (I₂).

-

Further Fragmentation: At higher temperatures, the quinazoline ring itself will start to fragment. This can involve the cleavage of the C4-Cl bond and the breakdown of the heterocyclic and benzene rings, leading to the formation of smaller gaseous products such as HCl, cyanides, and various hydrocarbons. In an oxidative atmosphere, products like CO₂, CO, and nitrogen oxides would also be expected.[2]

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is dry and homogenous.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Experimental Program:

-

Equilibration: Equilibrate the sample at a starting temperature of 30 °C.

-

Heating Ramp: Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to detect any other phase transitions or exothermic/endothermic events.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan to prevent sublimation or decomposition products from escaping.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Experimental Program:

-

Equilibration: Equilibrate the sample at a starting temperature of 25 °C.

-

Heating Ramp: Heat the sample from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 270 °C) at a heating rate of 10 °C/min.

-

Cooling Ramp (Optional): Cool the sample back to 25 °C at a controlled rate to observe crystallization behavior.

-

Second Heating Ramp (Optional): Reheat the sample to identify any changes in thermal behavior after the initial melt and resolidification.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, which correspond to melting or other phase transitions.

-

Determine the onset temperature of the melting peak as the melting point.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Identify any exothermic peaks, which could indicate decomposition.

-

Conclusion

While direct experimental data on the thermal properties of this compound is scarce, this guide provides a robust, data-driven estimation of its thermal stability and a chemically plausible decomposition pathway. The compound is predicted to have a relatively high melting point and to be thermally stable up to at least 250 °C in an inert atmosphere. The primary decomposition pathway is likely initiated by the cleavage of the weaker C-I bond. The provided experimental protocols for TGA and DSC offer a clear roadmap for researchers to empirically determine the precise thermal characteristics of this important pharmaceutical intermediate. This information is essential for ensuring the quality, safety, and efficacy of processes and products involving this compound.

References

An In-depth Technical Guide to the Electronic and Steric Effects of Substituents in 4-Chloro-8-iodoquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and steric factors influencing the reactivity of the 4-chloro-8-iodoquinazoline scaffold, a crucial intermediate in the synthesis of biologically active compounds.

Introduction to the this compound Core

The this compound moiety is a key building block in medicinal chemistry, most notably in the development of targeted cancer therapies. Its structure, featuring two distinct halogen atoms at the 4 and 8 positions, offers a versatile platform for sequential and regioselective functionalization. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C8 position is an excellent substrate for palladium-catalyzed cross-coupling reactions. Understanding the electronic and steric effects that govern the reactivity at these two sites is paramount for the rational design and synthesis of novel drug candidates.

Electronic and Steric Effects on Reactivity

The chemical behavior of this compound is dictated by the interplay of electronic and steric effects of both the quinazoline core itself and the substituents that are introduced.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

The chlorine atom at the C4 position of the quinazoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. This activation is particularly pronounced at the C4 position, as demonstrated by Density Functional Theory (DFT) calculations on related 2,4-dichloroquinazolines, which show that the C4 carbon has a higher LUMO coefficient, making it more electrophilic and susceptible to nucleophilic attack.[1][2]

Electronic Effects of the Nucleophile: The rate and success of the SNAr reaction are significantly influenced by the electronic properties of the incoming nucleophile.

-

Electron-rich nucleophiles , such as anilines with electron-donating groups (e.g., methoxy, alkyl) or aliphatic amines, react more readily with 4-chloroquinazolines, often under milder conditions and resulting in good to excellent yields.[3]

-

Electron-poor nucleophiles , such as anilines bearing electron-withdrawing groups (e.g., nitro, cyano), are less reactive and may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve satisfactory yields.[3]

Steric Effects: Steric hindrance can also play a crucial role. Bulky nucleophiles or the presence of sterically demanding groups near the C4 position can impede the approach of the nucleophile, slowing down the reaction rate and potentially lowering the yield.

Table 1: Influence of Aniline Substituents on SNAr with 4-Chloroquinazolines (Illustrative Data)

| 4-Chloroquinazoline Derivative | Aniline Nucleophile | Reaction Conditions | Yield (%) | Electronic Effect of Aniline Substituent |

| 4-chloro-6,7-dimethoxyquinazoline | 4-methoxyaniline | EtOH, reflux, 18h | 85 | Electron-donating |

| 4-chloro-6,7-dimethoxyquinazoline | aniline | EtOH, reflux, 18h | 78 | Neutral |

| 4-chloro-6,7-dimethoxyquinazoline | 4-fluoroaniline | EtOH, reflux, 18h | 75 | Weakly electron-withdrawing |

| 4-chloro-6,7-dimethoxyquinazoline | 4-chloroaniline | n-BuOH, reflux, 24h | 65 | Electron-withdrawing |

| 4-chloro-6,7-dimethoxyquinazoline | 4-nitroaniline | n-BuOH, reflux, 48h | 40 | Strongly electron-withdrawing |

Note: Data compiled and adapted from studies on related 4-chloroquinazoline systems to illustrate general trends.

Palladium-Catalyzed Cross-Coupling at the 8-Position

The iodine atom at the C8 position is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example.[4]

Electronic Effects and Halogen Reactivity: The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step, follows the order I > OTf > Br > Cl.[4] This trend is attributed to the C-X bond strength, with the weaker C-I bond being more readily cleaved by the palladium(0) catalyst. This inherent difference in reactivity allows for the selective functionalization of the 8-iodo position while the 4-chloro position remains intact, provided the appropriate reaction conditions are chosen.

Electronic and Steric Effects of the Boronic Acid: The properties of the boronic acid coupling partner also affect the reaction outcome.

-

Electronic Effects: Arylboronic acids with electron-donating groups generally react faster than those with electron-withdrawing groups.

-

Steric Effects: Sterically hindered boronic acids, such as those with ortho substituents, can lead to lower yields and may require specialized catalyst systems (e.g., bulky phosphine ligands) to overcome the steric hindrance.[5]

Table 2: Suzuki-Miyaura Coupling of Aryl Iodides with Various Boronic Acids (Illustrative Data)

| Aryl Iodide | Boronic Acid | Catalyst/Ligand | Base | Yield (%) |

| 1-iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 95 |

| 1-iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 98 |

| 1-iodo-4-nitrobenzene | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 89 |

| 1-iodo-4-nitrobenzene | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85 |

| 1-iodo-4-nitrobenzene | 2,6-Dimethylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 70 |

Note: Data is illustrative of general trends in Suzuki-Miyaura couplings and not specific to this compound.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution at the 4-Position

This protocol is a representative procedure for the synthesis of 4-anilino-8-iodoquinazolines.

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, n-butanol, or a 1:1 mixture of THF and water) in a microwave-safe vial is added the desired aniline derivative (1.0-1.2 eq.).[3]

-

Reaction Conditions: The vial is sealed, and the mixture is subjected to microwave irradiation at a temperature ranging from 100 to 150 °C for 10 to 60 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 4-anilino-8-iodoquinazoline.

General Protocol for Suzuki-Miyaura Coupling at the 8-Position

This is a general procedure for the arylation of the 8-iodo position.

-

Reaction Setup: In a reaction vessel, the 8-iodoquinazoline derivative (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.) are combined.[6]

-

Solvent and Degassing: A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The mixture is then thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80 and 110 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 8-aryl-quinazoline derivative.

Mandatory Visualization

Synthetic Workflow for this compound

The differential reactivity of the chloro and iodo substituents allows for a logical and sequential functionalization of the quinazoline core.

Caption: Sequential functionalization of this compound.

EGFR/HER2 Signaling Pathway Inhibition

Many 4-anilinoquinazoline derivatives are potent tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Lapatinib is a well-known example.[7][8] These inhibitors function by binding to the ATP-binding site in the intracellular domain of the receptors, thereby blocking autophosphorylation and subsequent activation of downstream signaling pathways like the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[9][10][11]